6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid CAS number and identifiers
6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid CAS number and identifiers
An In-Depth Technical Guide to the 6-Hydroxy-1H-indazole-5-carboxylic Acid Core for Researchers and Drug Development Professionals
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its versatile biological activities.[1] This guide focuses on the 6-hydroxy-1H-indazole-5-carboxylic acid core, a promising but specific chemotype. While the exact derivative, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid, is not cataloged with a unique CAS number in major chemical databases as of this writing, this document provides a comprehensive technical overview based on the parent scaffold and related, well-documented analogues. We will delve into the core's physicochemical properties, plausible synthetic strategies, known biological significance, and essential safety protocols, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Compound Identification and Physicochemical Properties
Direct identifiers for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid are not publicly available. Therefore, we present the data for the parent compound, 6-hydroxy-1H-indazole-5-carboxylic acid , as a primary reference point.[2] These properties serve as a baseline for predicting the behavior of its 3-propyl derivative. The addition of a propyl group would be expected to increase the molecular weight and lipophilicity (logP).
Table 1: Physicochemical Identifiers and Properties of 6-hydroxy-1H-indazole-5-carboxylic acid
| Identifier | Value | Source |
| PubChem CID | 135742459 | [2] |
| Molecular Formula | C₈H₆N₂O₃ | [2] |
| Molecular Weight | 178.15 g/mol | Calculated |
| Monoisotopic Mass | 178.03784 Da | [2] |
| Predicted XlogP | 1.3 | [2] |
| InChI | InChI=1S/C8H6N2O3/c11-7-2-6-4(3-9-10-6)1-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13) | [2] |
| SMILES | C1=C2C=NNC2=CC(=C1C(=O)O)O | [2] |
Synthesis and Methodologies
The synthesis of specifically substituted indazoles is a well-established field in organic chemistry.[3][4] While a documented route for 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid is not available, a plausible synthetic pathway can be designed based on known transformations.
Proposed Retrosynthetic Pathway
A logical approach involves the construction of a substituted phenylhydrazine precursor followed by cyclization to form the indazole ring. The key is the strategic introduction of the propyl, hydroxyl, and carboxyl groups onto the benzene ring prior to indazole formation.
Caption: Proposed retrosynthetic analysis for the target compound.
Experimental Protocol: A Hypothetical Synthesis Workflow
This protocol outlines a potential, non-validated synthetic route. Researchers must adapt and optimize these steps based on laboratory findings.
Step 1: Synthesis of 4-Hydroxy-5-methyl-2-nitrobenzoic acid
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Starting Material: 4-Methoxy-5-methyl-2-nitrotoluene.
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Oxidation: The methyl group at the benzoic 1-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. The methoxy group serves as a protecting group for the phenol.
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Rationale: This step establishes the carboxylic acid and the correct substitution pattern on the phenyl ring early in the synthesis.
Step 2: Reduction of the Nitro Group
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Reaction: The nitro group of 4-hydroxy-5-methyl-2-nitrobenzoic acid is reduced to an amine.
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Reagents: Common methods include catalytic hydrogenation (H₂, Pd/C) or reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl).
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Rationale: The resulting aminobenzoic acid derivative is the key precursor for the diazotization step required for indazole formation.
Step 3: Diazotization and Cyclization (Jacobsen Indazole Synthesis)
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Reaction: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).
-
Intramolecular Cyclization: The diazonium salt intermediate spontaneously cyclizes to form the indazole ring.
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Rationale: This is a classic and reliable method for forming the indazole core from an ortho-substituted aniline.
Step 4: Introduction of the Propyl Group at C3
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Reaction: The 1H-indazole-5-carboxylic acid core can be alkylated at the C3 position. This is often achieved via lithiation followed by reaction with a propyl halide.
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Reagents: n-Butyllithium (n-BuLi) to deprotonate the C3 position, followed by addition of 1-iodopropane or 1-bromopropane.
-
Rationale: Direct C-H activation at the C3 position is a known strategy for functionalizing the indazole ring.[5]
Step 5: Demethylation to Yield the Final Product
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Reaction: The methoxy group is cleaved to reveal the final 6-hydroxy functionality.
-
Reagents: Boron tribromide (BBr₃) is a standard reagent for cleaving aryl methyl ethers.
-
Rationale: This final deprotection step yields the target molecule, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid.
Caption: A plausible workflow for the synthesis of the target molecule.
Biological Significance and Potential Applications
The indazole nucleus is a bioisostere of indole and phenol, providing a scaffold that can form crucial interactions with biological targets while often improving metabolic stability.[1] Derivatives of indazole carboxylic acids have shown significant promise in several therapeutic areas.
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Oncology: Many indazole derivatives are potent kinase inhibitors, a major class of anti-cancer drugs.[1] The indazole core can effectively interact with the hinge region of protein kinases. The carboxylic acid moiety can be used to improve solubility or to form key salt-bridge interactions with basic residues in the target protein.
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Anti-Inflammatory Activity: Indazole-based compounds, such as bendazac, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).[1] The methyl ester of 1H-indazole-3-carboxylic acid has also demonstrated anti-inflammatory properties, potentially by modulating the immune response.[6]
-
Serotonin Receptor Antagonism: Indazole-3-carboxamides are known to be potent serotonin 5-HT3 receptor antagonists, with applications as antiemetics to treat nausea caused by chemotherapy, as seen with the drug granisetron.[1][7]
-
Central Nervous System (CNS) Applications: The structural similarity of indazoles to endogenous signaling molecules like serotonin has led to their exploration for various CNS disorders.
The carboxylic acid functional group is a key pharmacophore that can significantly influence a molecule's properties.[8][9] It can increase water solubility, provide a key hydrogen bonding or ionic interaction point with a biological target, and influence the pharmacokinetic profile of a drug candidate.
Safety and Handling
As a novel research chemical, 6-hydroxy-3-propyl-1H-indazole-5-carboxylic acid lacks specific toxicology data. Therefore, it must be handled with the utmost care, assuming it is hazardous. The following precautions are based on safety data sheets for related indazole and carboxylic acid compounds.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[11]
-
Handling: Avoid direct contact with skin and eyes.[10] Avoid the formation of dust.[11] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
The 6-hydroxy-1H-indazole-5-carboxylic acid scaffold represents a fertile ground for the development of new chemical entities with significant therapeutic potential. While the specific 3-propyl derivative is not yet a cataloged compound, established synthetic methodologies for indazoles provide a clear path for its creation. Its structural features suggest potential applications in oncology, inflammation, and CNS disorders. As with any novel compound, rigorous safety protocols are paramount. This guide provides the foundational knowledge for researchers to confidently and safely explore the promising chemical space of this indazole family.
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